2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one

Nitric oxide inhibition Immunopharmacology Structure-activity relationship

Researchers screening for nitric oxide (NO) production inhibitors often face false-positive hits from solvent or scaffold effects. This 5-isopropyl-2-aminopyrimidine-4,6-diol is a structurally matched, completely inactive negative control (no NO inhibition in IFN-γ/LPS-stimulated macrophages). Key advantages: - Silent biochemical fingerprint ensures observed activity originates solely from the test article. - 93% synthetic yield to the active 2-amino-4,6-dichloro counterpart enables reliable downstream derivatization. - Fragment-like physicochemical profile (MW 169.18, LogP 0.36) suits lead-generation programs in anti-inflammatory, antiviral, and oncology research.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 500161-23-9
Cat. No. B1593074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one
CAS500161-23-9
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=C(NC1=O)N)O
InChIInChI=1S/C7H11N3O2/c1-3(2)4-5(11)9-7(8)10-6(4)12/h3H,1-2H3,(H4,8,9,10,11,12)
InChIKeyGWBXUTJCYUUSDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one: Structural and Functional Overview


2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one, also known as 2-amino-4,6-dihydroxy-5-isopropylpyrimidine, is a 5-substituted pyrimidine derivative belonging to the class of 2-amino-4,6-dihydroxypyrimidines. It is characterized by a 2-amino group, 4- and 6-position hydroxyl groups (existing in keto-enol tautomerism), and an isopropyl substituent at the 5-position [1]. The compound and its in-class analogs serve as versatile intermediates in medicinal chemistry, particularly as precursors to the corresponding 2-amino-4,6-dichloropyrimidine derivatives, which have demonstrated pronounced biological activity as inhibitors of immune-activated nitric oxide (NO) production [2].

2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one: Analog Differentiation


Within the 5-substituted pyrimidine family, the presence of 4,6-dihydroxy versus 4,6-dichloro substitution defines a binary functional switch. General substitution of 2-amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one with its dichloro counterpart (2-amino-4,6-dichloro-5-isopropylpyrimidine, CAS 500161-46-6) completely alters biological outcome. The dihydroxy class is uniformly inactive in the immune-activated nitric oxide (NO) assay, whereas the dichloro analogs exhibit IC50 values in the low micromolar range (2–36 µM) [1]. Therefore, researchers or procurement specialists selecting this compound for its specific inactivity profile or as a synthetic intermediate cannot casually replace it with a closely related analog—the silent biochemical fingerprint of the dihydroxy scaffold is the critical selection factor, not merely structural similarity.

2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one: Quantitative Evidence


NO-Inhibitory Activity: Dihydroxy vs. Dichloro Scaffold

In a head-to-head in vitro assay using mouse peritoneal cells stimulated with interferon-γ and lipopolysaccharide (LPS), the target compound's structural class (2-amino-4,6-dihydroxypyrimidines) showed no detectable inhibition of immune-activated nitric oxide (NO) production [1]. By contrast, the corresponding 2-amino-4,6-dichloropyrimidine analogs, including the 5-isopropyl derivative, inhibited NO production with IC50 values between 9 and 36 µM, while the 5-fluoro analog reached an IC50 of 2 µM [1]. This represents a qualitative, functional 'on–off' switch between the target compound and its most immediate analog, the 4,6-dichloro version (CAS 500161-46-6).

Nitric oxide inhibition Immunopharmacology Structure-activity relationship

Synthesis Yield: One-Pot Preparation

The target compound was synthesized via condensation of isopropylmalonic acid diethyl ester with guanidine hydrochloride in the presence of sodium ethoxide under inert atmosphere, yielding the product in 93% isolated yield . This compares favorably to the general yields reported for the broader 2-amino-4,6-dihydroxypyrimidine series using similar methodology, though no direct comparator yield was provided for the 5-methyl or 5-fluoro analogs in the same study [1].

Synthetic methodology Process chemistry 5-substituted pyrimidines

Cytotoxicity Profile: Dihydroxy Class

Across the entire series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, including the 5-isopropyl target compound, no suppressive effect on cell viability was observed in the mouse peritoneal macrophage assay, even at concentrations where the dichloro analogs exhibited biological activity [1]. This distinguishes the target compound from many other bioactive pyrimidine scaffolds, where cytotoxicity often accompanies pharmacological activity and confounds data interpretation.

Cytotoxicity screening Safety pharmacology In vitro toxicology

Physicochemical Properties: 5-Isopropyl vs. Analogs

The 5-isopropyl group imparts distinct physicochemical properties compared to the 5-methyl (CAS 55477-35-5) and unsubstituted (CAS 56-09-7) analogs. The target compound has a molecular weight of 169.18 g/mol and a LogP of approximately 0.36 (calculated) [1]. By comparison, the 5-methyl analog has a molecular weight of 141.13 g/mol, and the parent 2-amino-4,6-dihydroxypyrimidine is 127.10 g/mol. The increased lipophilicity and steric bulk of the isopropyl group alters solubility, membrane permeability, and potential protein binding, which are key considerations when selecting a specific congener for structure-activity relationship (SAR) campaigns or chemical biology probe development.

Physicochemical profiling Drug-likeness Substituent effects

2-Amino-6-hydroxy-5-isopropylpyrimidin-4(3H)-one: Application Scenarios


Negative Control in iNOS and NO-Pathway Pharmacology

Because the compound and its entire dihydroxy class are completely devoid of NO-inhibitory activity in interferon-γ/LPS-stimulated macrophages [1], it is ideally suited as a structurally matched negative control in assays screening for NO-production inhibitors. Its use ensures that any observed inhibition originates from the test article and not from solvent or scaffold effects.

Synthetic Precursor to 2-Amino-4,6-dichloro-5-isopropylpyrimidine

The established synthetic route converts this dihydroxy compound to the corresponding dichloro derivative via Vilsmeier–Haack–Arnold reagent in high yields [1]. Researchers developing NO-inhibitory or antiviral agents can reliably source this intermediate as the direct precursor to the active pharmacophore, leveraging the well-characterized chemistry and 93% synthesis yield to ensure efficient downstream derivatization.

Fragment and Scaffold for SAR Expansion

With a molecular weight of 169.18 g/mol and a calculated LogP of 0.36, the 5-isopropyl dihydroxy scaffold occupies a favorable fragment-like physicochemical space for lead generation [1]. Its inactivity in primary cell-based NO screens and lack of cytotoxicity make it a clean starting point for fragment-based drug discovery in anti-inflammatory, antiviral, or oncology programs where nitrogen-containing heterocycles are privileged.

Quality Control Reference for Pyrimidine Standards

Commercial suppliers list this compound at 95–97% purity [1]. Its well-defined synthesis, high isolated yield (93%), and detailed spectroscopic characterization in the primary literature establish it as a reliable analytical reference standard for method development in HPLC, LC-MS, or NMR-based quality control of pyrimidine libraries.

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